molecular formula C15H11ClN2S B2472599 2-[(2-Chlorobenzyl)sulfanyl]quinoxaline CAS No. 338977-83-6

2-[(2-Chlorobenzyl)sulfanyl]quinoxaline

Cat. No. B2472599
CAS RN: 338977-83-6
M. Wt: 286.78
InChI Key: SIHPHKLLSBMKTM-UHFFFAOYSA-N
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Description

2-[(2-Chlorobenzyl)sulfanyl]quinoxaline is a chemical compound with the molecular formula C15H11ClN2S . It has an average mass of 286.779 Da and a mono-isotopic mass of 286.033142 Da .


Synthesis Analysis

The synthesis of quinoxaline derivatives has been a subject of extensive research due to their wide range of physicochemical and biological activities . Classical methods of quinoxaline synthesis involve the condensation of ortho-diamines with 1,2-diketones . The parent substance of the group, quinoxaline, results when glyoxal is condensed with 1,2-diaminobenzene . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols are used in place of diketones .


Molecular Structure Analysis

The molecular structure of 2-[(2-Chlorobenzyl)sulfanyl]quinoxaline consists of a quinoxaline core, which is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It also contains a chlorobenzyl sulfanyl group attached to the quinoxaline core .


Chemical Reactions Analysis

Quinoxaline and its derivatives have been used as reagents for the synthesis of biologically important condensed derivatives . They have been involved in new acid-catalyzed rearrangements of quinoxalinones giving benzimidazoles when exposed to nucleophilic reactants .

Safety And Hazards

The safety data sheet for Chlorobenzyl chloride, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Quinoxaline derivatives have been of interest due to their antitumoral properties . They have also been investigated as catalyst ligands . A study has shown that all the tested quinoxaline derivatives exhibited good and similar activity that lies in the low micromolar range . This suggests that the 3-phenyl-2-sulfanyl quinoxaline scaffold, which is present in all the compounds, is presumably working on a specific target and therefore possesses a good and selective anticancer activity .

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2S/c16-12-6-2-1-5-11(12)10-19-15-9-17-13-7-3-4-8-14(13)18-15/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHPHKLLSBMKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3N=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chlorobenzyl)sulfanyl]quinoxaline

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